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Compound of Interest

Compound Name:
(2-Amino-3-

methylphenyl)methanol

Cat. No.: B1268403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-
Amino-3-methylphenyl)methanol (CAS No: 57772-50-6), a valuable building block in

synthetic and medicinal chemistry. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for these analytical techniques.

Core Spectroscopic Data
The structural and electronic properties of (2-Amino-3-methylphenyl)methanol have been

characterized using a suite of spectroscopic methods. The quantitative data from these

analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for (2-Amino-3-
methylphenyl)methanol
Detailed experimental ¹H NMR data with precise chemical shifts, multiplicities, coupling

constants, and integration for (2-Amino-3-methylphenyl)methanol is not readily available in

the public domain. The expected resonances based on the structure are discussed in the data

interpretation section.
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Table 2: ¹³C NMR Spectroscopic Data for (2-Amino-3-
methylphenyl)methanol
A definitive peak list from experimental ¹³C NMR data for (2-Amino-3-methylphenyl)methanol
is not publicly available. A spectrum is noted to be available in the SpectraBase database.[1]

Table 3: IR Spectroscopic Data for (2-Amino-3-
methylphenyl)methanol

Wavenumber (cm⁻¹) Functional Group Assignment

3400-3250 (broad)
O-H stretch (alcohol), N-H stretch (primary

amine)

3100-3000 Aromatic C-H stretch

3000-2850 Aliphatic C-H stretch (methyl and methylene)

1650-1580 N-H bend (primary amine)

1600-1450 Aromatic C=C stretch

1335-1250 Aromatic C-N stretch

1250-1020 C-O stretch (primary alcohol)

910-665 (broad) N-H wag (primary amine)

Table 4: Mass Spectrometry Data for (2-Amino-3-
methylphenyl)methanol

m/z Ion Relative Intensity

137 [M]⁺ Data not available

119 [M-H₂O]⁺ Top Peak

118 [M-H₂O-H]⁺ 3rd Highest
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The spectroscopic data provides key insights into the molecular structure of (2-Amino-3-
methylphenyl)methanol.

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the

aromatic protons, the benzylic methylene protons (CH₂OH), the methyl protons (CH₃), and

the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups. The aromatic

protons would likely appear as a complex multiplet in the aromatic region. The benzylic

methylene protons would be a singlet, and the methyl protons would also present as a

singlet. The amine and hydroxyl protons would appear as broad singlets.

¹³C NMR Spectrum: The carbon NMR spectrum would display eight distinct signals

corresponding to the eight carbon atoms in the molecule. The chemical shifts would be

indicative of the different carbon environments: two sp³-hybridized carbons (the methyl and

methylene groups) and six sp²-hybridized carbons of the aromatic ring.

IR Spectrum: The infrared spectrum is characterized by broad absorption bands in the high-

frequency region, indicative of O-H and N-H stretching vibrations. The presence of a primary

amine is further supported by the N-H bending vibration. Aromatic C-H and C=C stretching

bands confirm the presence of the benzene ring. The C-O stretching frequency is consistent

with a primary alcohol.

Mass Spectrum: The mass spectrum shows a molecular ion peak at an m/z of 137, which

corresponds to the molecular weight of the compound (137.18 g/mol ). The base peak at m/z

119 is likely due to the loss of a water molecule from the molecular ion, a common

fragmentation pathway for benzyl alcohols.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for aromatic amino alcohols like (2-Amino-3-methylphenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of (2-Amino-3-methylphenyl)methanol is
dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an

NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
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Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher. For ¹H NMR, standard parameters include a spectral width

of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation

delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount

of the compound with dry potassium bromide and pressing the mixture into a thin,

transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a

volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g.,

NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder or the KBr pellet is recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS). Electron Ionization (EI) is a common method for generating ions.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow
The logical flow of the spectroscopic analysis of (2-Amino-3-methylphenyl)methanol is
depicted in the following diagram.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1268403?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow for (2-Amino-3-methylphenyl)methanol
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Caption: Workflow for the spectroscopic analysis of (2-Amino-3-methylphenyl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of (2-Amino-3-
methylphenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268403#spectroscopic-data-of-2-amino-3-
methylphenyl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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